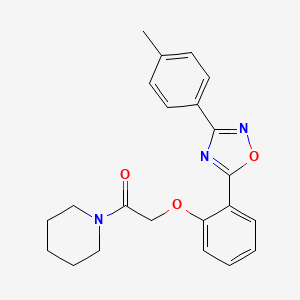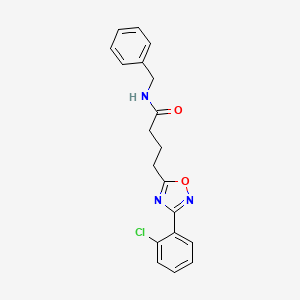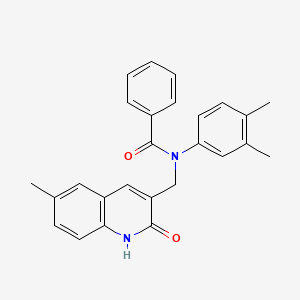
N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide, also known as KAB-8, is a sulfonamide derivative that has gained attention in the scientific community due to its potential applications in the field of medicinal chemistry. This compound has shown promising results in various studies, and its synthesis method, mechanism of action, and biochemical and physiological effects have been extensively investigated. In
作用機序
The mechanism of action of N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide is still not fully understood, but it is believed to act through various pathways. In the study by Li et al., this compound was found to induce apoptosis by activating the caspase pathway and downregulating the expression of anti-apoptotic proteins. In the study by Zhang et al., this compound was found to reduce oxidative stress and inflammation by activating the Nrf2/ARE pathway and inhibiting the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In the study by Li et al., this compound was found to inhibit cell proliferation and induce apoptosis in human hepatocellular carcinoma cells. In the study by Zhang et al., this compound was found to improve cognitive function and reduce oxidative stress and inflammation in a mouse model of Alzheimer's disease. Additionally, this compound has been shown to reduce inflammation in a mouse model of acute lung injury.
実験室実験の利点と制限
One advantage of N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide is its potential application in the treatment of various diseases. Its synthesis method is also relatively simple and can be easily scaled up for large-scale production. However, one limitation of this compound is its low solubility in water, which can make it difficult to administer in vivo. Additionally, more research is needed to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for research on N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide. One area of interest is its potential application in the treatment of cancer, Alzheimer's disease, and inflammation. More research is also needed to fully understand its mechanism of action and potential side effects. Additionally, modifications to the structure of this compound may improve its solubility in water and enhance its therapeutic potential.
合成法
The synthesis of N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide involves the reaction of N-butyl-4-methoxybenzenesulfonamide with 3-isopropyl-1,2,4-oxadiazole-5-carboxylic acid in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. The reaction yields a white solid that is purified through column chromatography. The purity of the compound is confirmed through various analytical techniques such as NMR spectroscopy and mass spectrometry.
科学的研究の応用
N-butyl-3-(3-isopropyl-1,2,4-oxadiazol-5-yl)-4-methoxybenzenesulfonamide has been studied for its potential application in the treatment of various diseases such as cancer, Alzheimer's disease, and inflammation. In a study conducted by Li et al., this compound was found to inhibit the growth of human hepatocellular carcinoma cells by inducing apoptosis and cell cycle arrest. Another study by Zhang et al. showed that this compound has neuroprotective effects and can improve cognitive function in a mouse model of Alzheimer's disease. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce inflammation in a mouse model of acute lung injury.
特性
IUPAC Name |
N-butyl-4-methoxy-3-(3-propan-2-yl-1,2,4-oxadiazol-5-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O4S/c1-5-6-9-17-24(20,21)12-7-8-14(22-4)13(10-12)16-18-15(11(2)3)19-23-16/h7-8,10-11,17H,5-6,9H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPRQKWBCJUORV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNS(=O)(=O)C1=CC(=C(C=C1)OC)C2=NC(=NO2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-((8-methyl-1-propyl-1H-pyrazolo[3,4-b]quinolin-3-yl)amino)-5-oxopentanoic acid](/img/structure/B7709616.png)









![4-fluoro-N-(1-isobutyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzamide](/img/structure/B7709706.png)



